Cas no 107647-21-2 (a-D-Glucopyranoside,3,6-bis-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl, 6-acetate)

a-D-Glucopyranoside,3,6-bis-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl, 6-acetate structure
107647-21-2 structure
Nome del prodotto:a-D-Glucopyranoside,3,6-bis-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl, 6-acetate
Numero CAS:107647-21-2
MF:C34H40O18
MW:736.670612335205
CID:171792
PubChem ID:21636195

a-D-Glucopyranoside,3,6-bis-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl, 6-acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • a-D-Glucopyranoside,3,6-bis-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl, 6-acetate
    • helonioside B
    • a-D-Glucopyranoside,3,6-bis-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]-b-D-fructofuranosyl, 6-acetate(9CI)
    • a-D-Glucopyranoside,3,6-bis-O-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]-b-D-fructofuranosyl, 6-acetate,[1[3(E),6(E)]]-
    • SCHEMBL14798840
    • 107647-21-2
    • AKOS040736369
    • Inchi: InChI=1S/C34H40O18/c1-17(37)48-31-30(44)28(42)24(14-35)49-33(31)52-34(16-36)32(50-27(41)11-7-19-5-9-21(39)23(13-19)46-3)29(43)25(51-34)15-47-26(40)10-6-18-4-8-20(38)22(12-18)45-2/h4-13,24-25,28-33,35-36,38-39,42-44H,14-16H2,1-3H3/b10-6+,11-7+/t24-,25-,28-,29-,30+,31-,32+,33-,34+/m1/s1
    • Chiave InChI: XLHWVVGQWRFHPR-LCYVLNELSA-N
    • Sorrisi: COC1=CC(/C=C/C(OC[C@H]2O[C@@](CO)(O[C@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3OC(=O)C)[C@@H](OC(/C=C/C3=CC=C(O)C(OC)=C3)=O)[C@@H]2O)=O)=CC=C1O

Proprietà calcolate

  • Massa esatta: 736.2214
  • Massa monoisotopica: 736.22146442g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 52
  • Conta legami ruotabili: 17
  • Complessità: 1240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 267Ų
  • XLogP3: -0.4

Proprietà sperimentali

  • PSA: 266.66
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD